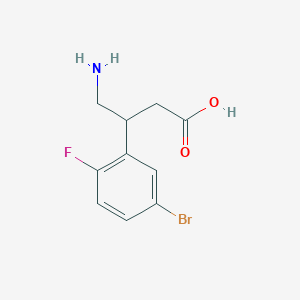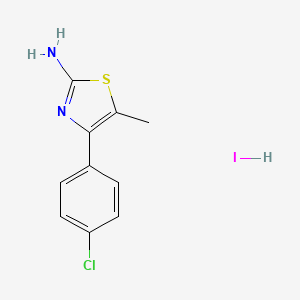
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and an amine group attached to the thiazole ring, along with a hydroiodide salt form. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For instance, 4-chlorophenylthiourea can be reacted with α-haloketones under basic conditions to form the thiazole ring.
Introduction of Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of Hydroiodide Salt: The final compound can be converted into its hydroiodide salt form by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Another thiazole derivative with similar structural features.
4-Chlorophenyl isothiocyanate: Contains a chlorophenyl group and is used in similar chemical reactions.
Thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-aminehydroiodide is unique due to its specific combination of functional groups and its hydroiodide salt form. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClIN2S |
|---|---|
Molecular Weight |
352.62 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydroiodide |
InChI |
InChI=1S/C10H9ClN2S.HI/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7;/h2-5H,1H3,(H2,12,13);1H |
InChI Key |
XCEXIXZYOLLJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)
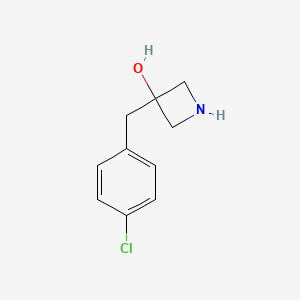
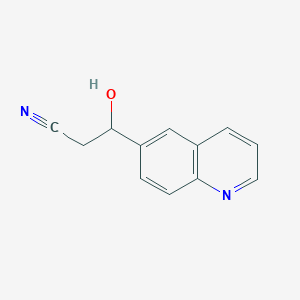
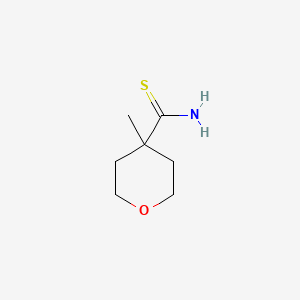
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
